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Executive Summary

Evobrutinib is an oral, central nervous system (CNS)-penetrant, and highly selective Bruton's tyrosine

kinase (BTK) inhibitor that was investigated for the treatment of relapsing multiple sclerosis (RMS). The

recommended dosing regimen identified for pivotal Phase III trials was 45 mg twice daily (BID)

administered with food, a decision grounded in extensive exposure-response and

pharmacokinetic/pharmacodynamic (PK/PD) modeling from Phase II studies. This dose was predicted to

achieve optimal target engagement. While Phase II data demonstrated promising efficacy and a sustained

safety profile, the subsequent Phase III evolutionRMS 1 and 2 trials did not meet their primary

endpoint, showing no superiority over the active comparator teriflunomide (Aubagio) in reducing

annualized relapse rates. This application note details the dose determination strategy, experimental

protocols, and final clinical outcomes for researchers and drug development professionals.

Clinical Dosing Rationale and Evolution

The dosing regimen for evobrutinib was refined throughout its clinical development based on rigorous

PK/PD modeling, with the core objective of maintaining high levels of BTK occupancy (BTKO) to ensure

efficacy.
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Phase II Dose-Finding and Exposure-Response Analysis

The foundational dose-finding analysis came from a randomized, double-blind, Phase II study

(NCT02975349). Patients were initially treated with evobrutinib (25 mg once daily (QD), 75 mg QD, or 75

mg BID) or placebo for 24 weeks, followed by a 24-week blinded extension period [1] [2].

Key Findings: Exposure-response modeling established a direct relationship between evobrutinib
exposure and clinical response. An area under the concentration-time curve over 24 hours at steady-

state (AUC0–24,SS) of ≥400 ng/ml h was associated with improvement in annualized relapse rate
(ARR), and an AUC0–24,SS of 468 ng/ml h was linked to a reduction in T1 gadolinium-enhancing

(Gd+) and T2 lesions [1] [2].
Target Engagement: These effective exposures were correlated with a steady-state predose BTKO
of ≥95%. Simulations predicted that a 75 mg BID dose while fasting would maintain this target BTKO
in 92% of patients [1] [2].

Food Effect and Dose Optimization: Modeling revealed that administering evobrutinib with food
increased its relative bioavailability by approximately 50%. Consequently, a 45 mg BID dose taken
with food was predicted to achieve comparable exposure and BTKO (>95% in 93% of patients) to
the 75 mg BID fasted dose used in Phase II. This 45 mg BID regimen with food was therefore

selected for Phase III trials [1] [2].

Table 1: Summary of Evobrutinib Dosing Regimens in Clinical Trials

Trial
Phase

Dosing Regimen Administration
BTK Occupancy
Target

Primary Efficacy
Outcome

Phase II
[1] [2]

25 mg QD, 75 mg

QD, 75 mg BID

Fasted ≥95% (achieved by

75 mg BID)

ARR of 0.11 for 75 mg

BID at Week 48 [3]

Phase III
[4] [1]

45 mg BID With Food ≥95% (predicted) Did not meet primary

endpoint (ARR) [5]

Long-Term Extension and Safety Data

Patients from the Phase II trial could enter an open-label extension (OLE) study, with treatment up to 192

weeks from randomization. During the OLE, patients were initially switched to evobrutinib 75 mg QD and

later to 75 mg BID [3].
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Sustained Efficacy: Patients who received 75 mg BID during the double-blind period maintained a

low ARR of 0.11 from week 48 through week 192 [3].
Biomarker and Safety Evidence: Serum neurofilament light chain (NfL) levels, a marker of

neuroaxonal injury, fell to levels comparable to a non-MS population. T1 Gd+ lesion counts remained
low, and no new safety signals were identified with long-term use [3].

CNS Penetration Confirmation: A cerebrospinal fluid (CSF) sub-study within the OLE confirmed that
evobrutinib was detected in the CSF of all patients at concentrations similar to those in plasma,

verifying its designed CNS-penetrant properties [3].

Experimental Protocols and Workflows

Protocol: Population PK/PD Modeling for Dose Selection

This methodology was critical for identifying the 45 mg BID dose for Phase III trials [1] [2].

Objective: To characterize the population PK of evobrutinib, describe the PK/PD relationship for

BTKO, and identify the exposure-response relationship for clinical efficacy endpoints (ARR, T1 Gd+
lesions).

Data Source: Integrated data from Phase I studies in healthy participants and the Phase II study
(NCT02975349) in patients with RMS.

Patient Population: Patients with RMS who had at least one dose of evobrutinib and one
quantifiable post-dose plasma PK concentration.

Methodology:
Population PK Model: A nonlinear mixed-effects model was developed to characterize

evobrutinib's PK profile and identify sources of variability.
BTK Occupancy Model: A direct-effect PK/PD model was built to link evobrutinib exposure to

BTKO in peripheral blood mononuclear cells.
Exposure-Response Analysis: Model-predicted exposures (AUC) and BTKO were correlated

with clinical efficacy endpoints (ARR and MRI lesions) using non-linear models.
Simulation of Dosing Scenarios: The finalized model was used to simulate various dosing

regimens (e.g., 45 mg BID with food) and predict their resulting exposures and BTKO profiles.

Protocol: CSF Plasma Concentration Ratio Sub-Study

This sub-study aimed to confirm the CNS penetration of evobrutinib [3].
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Objective: To measure the concentration of evobrutinib in the cerebrospinal fluid (CSF) relative to

plasma.
Patient Population: A subset of patients (n=9) from the Phase II OLE study.

Methodology:
Sample Collection: Paired CSF and plasma samples were collected concurrently from patients

after they had received evobrutinib 75 mg BID.
Bioanalysis: Evobrutinib concentrations in both CSF and plasma were quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis: The CSF-to-plasma concentration ratio was calculated for each patient to

determine the extent of CNS penetration.

Mechanism of Action and Clinical Workflow

The therapeutic rationale for evobrutinib is based on its novel mechanism of action targeting both peripheral

and CNS-compartmentalized inflammation.

Evobrutinib (Oral BTK Inhibitor)

Peripheral BTK
(B-cells, Macrophages)

 Systemic Distribution

CNS BTK
(Microglia, Macrophages)
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Inhibition of:
- B-cell activation/proliferation

- Proinflammatory cytokine release

Inhibition of:
- Microglia activation

- CNS-compartmentalized inflammation

Therapeutic Outcome:
Reduction in relapses and

MRI lesion activity
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Diagram 1: Mechanism of action of evobrutinib, illustrating dual inhibition of peripheral and CNS-

compartmentalized inflammation.

Clinical Trial Outcomes and Conclusion

Pivotal Phase III Trial Results and Discontinuation

Despite the promising Phase II and OLE data, evobrutinib failed to demonstrate efficacy in its pivotal Phase

III program.

Trial Design: The evolutionRMS 1 (NCT04338022) and evolutionRMS 2 (NCT04338061) studies

were multicenter, randomized, double-blind, active-controlled trials. They compared evobrutinib (45
mg BID with food) against teriflunomide (Aubagio, 14 mg QD) in adults with relapsing MS over at

least 96 weeks [4] [6] [5].
Primary Endpoint: Annualized Relapse Rate (ARR) over the double-blind treatment period (up to

156 weeks) [4] [5].
Outcome: Both trials did not meet their primary endpoint. The ARR for evobrutinib was not

superior to teriflunomide.
In evolutionRMS 1, the ARR was 0.11 for both evobrutinib and teriflunomide [5].

In evolutionRMS 2, the ARR was 0.15 for evobrutinib versus 0.14 for teriflunomide [5].
Program Status: Following these results, the development of evobrutinib for multiple sclerosis has

been discontinued, and it is not expected to be approved for MS treatment [5] [7].

Table 2: Summary of Key Efficacy Outcomes from Evobrutinib Clinical Trials

Trial / Period
Evobrutinib
Dose

Comparator
Annualized Relapse
Rate (ARR)

Result

Phase II (48-week) [3] 75 mg BID Placebo /

DMF

0.11 (95% CI: 0.04-

0.25)

Positive

Phase II OLE (192-
week) [3]

75 mg BID (after

switch)

N/A 0.11 (95% CI: 0.05-

0.22)

Sustained

efficacy

Phase III
(evolutionRMS 1) [5]

45 mg BID Teriflunomide 0.11 vs 0.11 Not Superior
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Trial / Period
Evobrutinib
Dose

Comparator
Annualized Relapse
Rate (ARR)

Result

Phase III
(evolutionRMS 2) [5]

45 mg BID Teriflunomide 0.15 vs 0.14 Not Superior

Conclusion

The development of evobrutinib provides a key case study in rational dose selection for CNS-targeted

therapies. The regimen of 45 mg BID with food was scientifically justified by robust PK/PD modeling

aiming to maintain >95% BTK occupancy. However, the failure of this optimally-dosed regimen to

outperform an established therapy in large, well-controlled Phase III trials underscores the critical challenge

of translating mechanistic targets and Phase II efficacy into pivotal clinical success. The results have led to

the discontinuation of evobrutinib's MS program and highlight the inherent risks in drug development.
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To cite this document: Smolecule. [Evobrutinib in Multiple Sclerosis: Clinical Dosing Regimen and

Trial Outcomes]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b527651#evobrutinib-dosing-regimen-in-multiple-sclerosis-

clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/products/b527651#evobrutinib-dosing-regimen-in-multiple-sclerosis-clinical-trials
https://www.smolecule.com/products/b527651#evobrutinib-dosing-regimen-in-multiple-sclerosis-clinical-trials
https://www.smolecule.com/products/b527651#evobrutinib-dosing-regimen-in-multiple-sclerosis-clinical-trials
https://www.smolecule.com/products/b527651#evobrutinib-dosing-regimen-in-multiple-sclerosis-clinical-trials
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527651?utm_src=pdf-bulk
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

